![molecular formula C9H11NO3 B2788995 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol CAS No. 1951451-50-5](/img/structure/B2788995.png)
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. This compound is also known as BHQ or BHQ-NO and is widely used as a fluorescent probe in various biological and chemical assays. BHQ-NO is a nitroxide spin label that can be used to study the structure and dynamics of biomolecules.
Mecanismo De Acción
BHQ-NO acts as a nitroxide spin label that can be used to study the structure and dynamics of biomolecules. The nitroxide group in BHQ-NO is a stable free radical that can be detected by electron paramagnetic resonance (EPR) spectroscopy. BHQ-NO can be used to label biomolecules such as proteins, nucleic acids, and lipids. The nitroxide group in BHQ-NO interacts with the biomolecules and the EPR signal is affected by the local environment of the nitroxide group. This allows the study of the structure and dynamics of biomolecules in solution or in cells.
Biochemical and Physiological Effects:
BHQ-NO has been shown to have antioxidant activity in cells and tissues. It can scavenge free radicals and protect cells from oxidative stress. BHQ-NO has also been shown to have anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHQ-NO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BHQ-NO is also a highly sensitive probe that can detect small changes in the local environment of the nitroxide group. However, BHQ-NO has some limitations for lab experiments. It can be toxic to cells at high concentrations and can interfere with cellular processes. BHQ-NO can also be affected by the local environment of the biomolecule it is labeling, which can complicate the interpretation of the EPR signal.
Direcciones Futuras
BHQ-NO has several potential future directions for scientific research. It can be used to study the structure and dynamics of biomolecules in cells and tissues. BHQ-NO can also be used to study the antioxidant and anti-inflammatory activity of compounds. Future research can focus on developing new derivatives of BHQ-NO with improved properties and reduced toxicity. BHQ-NO can also be used in combination with other probes and techniques to study complex biological systems.
Métodos De Síntesis
BHQ-NO can be synthesized using a simple one-step reaction. The synthesis involves the reaction of 2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol with sodium nitrite in the presence of hydrochloric acid. The reaction yields BHQ-NO as a dark red crystalline powder. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
BHQ-NO has a wide range of scientific research applications. It is mainly used as a fluorescent probe in various biological and chemical assays. BHQ-NO is a nitroxide spin label that can be used to study the structure and dynamics of biomolecules. It can be used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. BHQ-NO can also be used to study the oxidative stress in cells and tissues. It can be used to measure the levels of reactive oxygen species (ROS) and to study the antioxidant activity of compounds.
Propiedades
IUPAC Name |
2-[(2E)-2-hydroxyiminoethyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-7(4-5-10-12)9(11)6-8/h2-3,5-6,11-12H,4H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPWPUKIDFPPBL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=NO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C/C=N/O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(Hydroxyimino)ethyl]-5-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
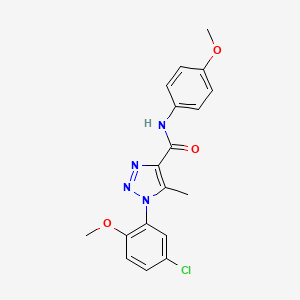
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)
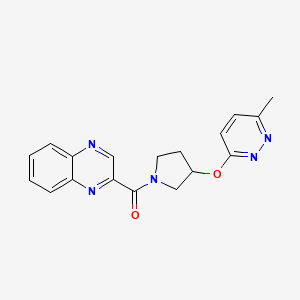
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2788917.png)
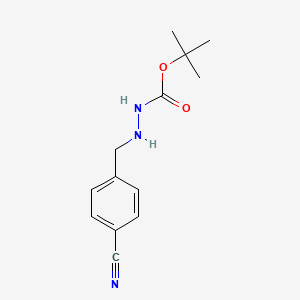
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2788919.png)
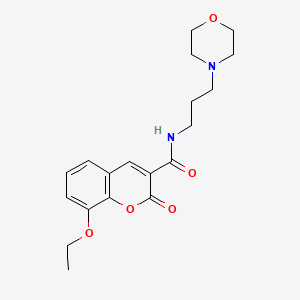
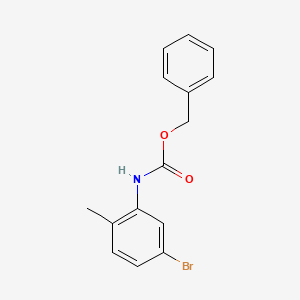
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)

![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)